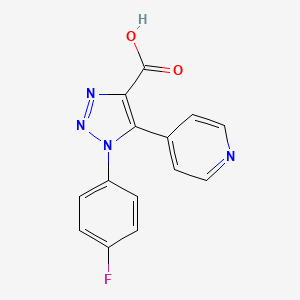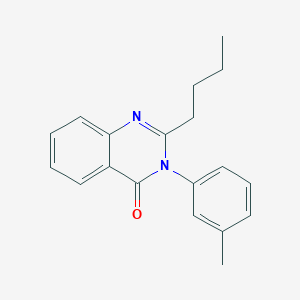
2-Butyl-3-(3-methylphenyl)quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3-(3-methylphenyl)quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(3-methylphenyl)quinazolin-4-one typically involves the condensation of appropriate anilines with anthranilic acid derivatives, followed by cyclization. One common method involves the reaction of 3-methylbenzylamine with 2-butyl-4-chloroquinazoline under reflux conditions in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution and subsequent cyclization.
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-(3-methylphenyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate or sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-Butyl-3-(3-methylphenyl)quinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Medicine: Research has shown its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Butyl-3-(3-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Molecular docking studies have shown that quinazolinone derivatives can bind to bacterial quorum sensing regulators, inhibiting biofilm formation and reducing bacterial virulence .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: Known for its antioxidant properties.
2-(2,3-Dihydroxyphenyl)quinazolin-4-one: Exhibits potent metal-chelating properties.
2-(4-Trifluoromethylphenyl)quinazolin-4-one: Demonstrates significant anti-inflammatory activity.
Uniqueness
2-Butyl-3-(3-methylphenyl)quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its butyl and 3-methylphenyl substituents contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets, enhancing its efficacy in various applications.
Properties
IUPAC Name |
2-butyl-3-(3-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-3-4-12-18-20-17-11-6-5-10-16(17)19(22)21(18)15-9-7-8-14(2)13-15/h5-11,13H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJSZTOZNQJGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid](/img/structure/B5159237.png)
![N-[1-(4-methoxyphenyl)propan-2-yl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5159242.png)
![12,12-dimethyl-4-(2-phenylethyl)-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B5159252.png)
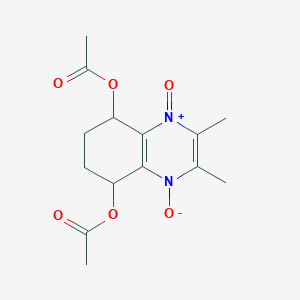
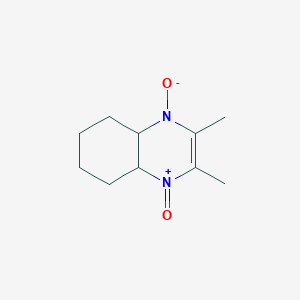
![11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159266.png)
![6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate](/img/structure/B5159278.png)
![4-methyl-N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5159284.png)
![3-(2-Methoxyphenyl)-2-[(2-oxo-1-propylindol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B5159290.png)
![N,N'-[(4-fluorophenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5159296.png)
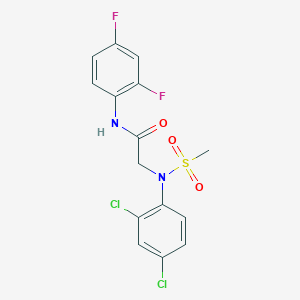
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159321.png)
![5-[4-(cyclopropylmethyl)piperazin-1-yl]-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B5159322.png)
